N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an amine group, and a sulfonamide group. Pyrazole and its derivatives are known to have a wide spectrum of biological activity . They can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrazole-based ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Scientific Research Applications
Antimicrobial Applications
The structural features of the compound, particularly the presence of the pyrazole and pyrimidine rings, are indicative of potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties . This compound could be synthesized and tested against a range of pathogenic microorganisms to evaluate its efficacy as a new class of antimicrobial agent.
Anti-inflammatory Properties
Pyrazole derivatives are known to possess anti-inflammatory activities. The compound could be investigated for its ability to inhibit key inflammatory mediators in cellular models, which could lead to the development of new anti-inflammatory drugs .
Anticancer Research
The compound’s molecular framework is similar to that of known anticancer agents. It could be explored for its potential to act as a kinase inhibitor, targeting specific signaling pathways involved in cancer cell proliferation and survival .
Antidiabetic Activity
Compounds containing imidazole and pyrazole moieties have shown promise in the treatment of diabetes. This compound could be assessed for its ability to modulate insulin signaling or glucose metabolism, contributing to antidiabetic drug discovery .
properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-13-10-14(2)26(25-13)20-12-19(23-15(3)24-20)21-6-7-22-31(27,28)16-4-5-17-18(11-16)30-9-8-29-17/h4-5,10-12,22H,6-9H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOJZQSIKBITHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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